molecular formula C26H22N4O2 B10999320 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10999320
M. Wt: 422.5 g/mol
InChI Key: SSHBEMZBSBVBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a potent, selective, and cell-active inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) (source) . PARG is the primary enzyme responsible for catalyzing the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by PARP enzymes in response to DNA strand breaks. By inhibiting PARG, this compound causes a pronounced accumulation of PAR polymers in cells, leading to a cell death phenotype known as Parthanatos, which is distinct from apoptosis (source) . This mechanism makes it an essential research tool for interrogating the DNA damage response (DDR) network, particularly for understanding the biological consequences of persistent PARylation. Its application is critical in studies aiming to dissect the roles of PARG in various cellular processes, including the replication stress response, chromatin remodeling, and transcriptional regulation. Furthermore, research utilizing this inhibitor has significant implications for oncology, as it can be used to explore synthetic lethal interactions and to validate PARG as a therapeutic target for cancers with deficiencies in specific DNA repair pathways (source) . It also serves as a valuable compound in neurodegenerative disease research, where PAR accumulation and Parthanatos have been implicated in neuronal cell death.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C26H22N4O2/c1-29-15-14-21-22(12-7-13-24(21)29)27-25(31)16-23-19-10-5-6-11-20(19)26(32)30(28-23)17-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,31)

InChI Key

SSHBEMZBSBVBJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

A common precursor for phthalazinone synthesis involves phthalic anhydride derivatives. Reaction with hydrazine hydrate under reflux conditions in ethanol yields 1,4-dihydroxyphthalazine, which is subsequently oxidized to form the 4-oxo-3,4-dihydrophthalazin-1-yl moiety. Modifications to this protocol include the use of catalytic acetic acid to accelerate cyclization, achieving yields of 78–82%.

Benzylation at Position 3

Introducing the benzyl group at position 3 necessitates alkylation. Treatment of the phthalazinone intermediate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the 3-benzyl-substituted derivative. Optimization studies indicate that substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases regioselectivity, reducing byproduct formation from 15% to 5%.

Functionalization of the Indole Moiety

The N-(1-methyl-1H-indol-4-yl)acetamide component requires precise methylation and amidation.

Methylation of Indole

Methylation at the indole nitrogen is achieved using methyl iodide (CH₃I) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. Reaction at 0°C to room temperature over 6 hours ensures complete conversion, with yields exceeding 90%. Alternative reagents like dimethyl sulfate [(CH₃O)₂SO₂] in aqueous NaOH offer comparable efficiency but require rigorous pH control.

Acetamide Side Chain Introduction

Activation of the carboxylic acid group (from the phthalazinone fragment) precedes amide coupling. Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate this step. Recent advancements advocate for hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylacetamide (DMA), reducing reaction times from 24 to 4 hours while maintaining yields above 85%.

Amide Bond Formation and Final Assembly

Coupling the phthalazinone and indole fragments constitutes the final synthetic stage.

Coupling Reagent Optimization

Comparative studies of coupling reagents reveal distinct advantages:

Reagent SystemSolventTemperature (°C)Yield (%)
EDC/HOBtDCM2572
HATU/DIPEADMA2588
DCC/DMAPTHF4065

Data adapted from patented protocols. HATU-mediated couplings exhibit superior efficiency, attributed to enhanced activation of the carboxylic acid.

Purification and Characterization

Final purification employs silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Trituration with methanol (MeOH) removes residual impurities, yielding a crystalline product with >95% purity. Nuclear magnetic resonance (NMR) spectra confirm regiochemistry, with distinctive shifts for the benzyl (δ 4.85 ppm, singlet) and indole NH (δ 10.2 ppm, broad).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the phthalazinone core on Wang resin enables iterative amidation, though yields remain suboptimal (50–60%) due to steric hindrance.

Enzymatic Coupling

Pilot studies using lipase B from Candida antarctica in tert-butanol show promise, achieving 68% yield under mild conditions (pH 7.4, 37°C). This method reduces reliance on hazardous solvents but requires further scalability assessments.

Industrial-Scale Considerations

Automated continuous-flow reactors enhance reproducibility for large-scale production. Parameters such as residence time (30 minutes) and temperature (50°C) are critical to maintaining throughput (>1 kg/day) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives of the phthalazinone core.

    Substitution: Halogenated or alkylated derivatives of the indole moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues with Phthalazinone Derivatives

  • Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate (CAS 1324060-06-1): This ester derivative replaces the indole-acetamide group with a glycine methyl ester. Molecular weight: 324.34 (similar to the target compound) .
  • N-(2,4-dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (13) :
    Incorporates a triazole-thioether linker and a dichlorophenyl group. The thioether may enhance metabolic stability but reduce solubility compared to the target compound’s acetamide bridge .

Indole-Containing Acetamides

  • N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 185391-33-7): Features a fluorobenzyl group and a 2-oxoacetamide linkage.
  • N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS 1282120-52-8): Replaces phthalazinone with benzotriazinone. The benzotriazinone’s additional nitrogen atoms may alter electronic properties, affecting binding affinity. Molecular weight: 333.3 (vs. ~324–330 for the target compound) .

Heterocyclic Acetamide Derivatives

  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w): These compounds combine oxadiazole and indole moieties.
  • Benzothiazole acetamides (EP3 348 550A1): Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the benzothiazole core offers a distinct binding profile compared to phthalazinone .

Comparative Data Table

Compound Name / Feature Molecular Formula Molecular Weight Key Structural Differences Potential Impact on Properties
Target Compound C24H20N4O2 (estimated) ~384.4 Phthalazinone + 1-methylindole-acetamide Balanced hydrophobicity, moderate MW
CAS 1324060-06-1 C19H19N3O4 353.37 Glycine ester substituent Higher polarity, reduced cell permeability
CAS 1282120-52-8 C18H15N5O2 333.3 Benzotriazinone core Enhanced electron deficiency, higher MW
CAS 185391-33-7 C17H13FN2O2 308.3 Fluorobenzyl + 2-oxoacetamide Increased solubility, lower metabolic stability
Compound 13 () C23H20Cl2N6O2S 527.4 Triazole-thioether + dichlorophenyl Higher MW, potential for improved target affinity

Hypothetical Pharmacological Implications

While direct activity data is unavailable, structural parallels suggest:

  • Kinase Inhibition: Phthalazinone derivatives are known PARP inhibitors; the target compound may share this mechanism .
  • Anticancer Potential: Indole-acetamide hybrids (e.g., ) often target tubulin or topoisomerases, suggesting possible cytotoxic activity .
  • Metabolic Stability : The 1-methylindole group may reduce cytochrome P450 metabolism compared to unsubstituted indoles .

Biological Activity

The compound 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (CAS Number: 1324073-09-7) is a synthetic organic molecule characterized by its complex structure, which includes a phthalazine core and an indole moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N4O2C_{26}H_{22}N_{4}O_{2} with a molecular weight of 422.5 g/mol. The presence of both benzyl and indole groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC26H22N4O2
Molecular Weight422.5 g/mol
CAS Number1324073-09-7

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phthalazine have shown potent activity against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines.

In a comparative study, it was found that certain analogs demonstrated higher potency than gefitinib, a known EGFR inhibitor. Specifically, compounds with similar structural features exhibited GI50 values below 10 µM against MDA-MB-468 cells, indicating strong growth inhibitory activity.

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example:

  • Inhibition of Akt Phosphorylation : Compounds structurally related to the target compound have been shown to inhibit Akt T308 phosphorylation, a critical step in the signaling pathway that promotes cell survival and growth.
  • Synergistic Effects : The combination treatment of these compounds with gefitinib has demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Other Biological Activities

Beyond antitumor effects, the compound may also exhibit anti-inflammatory properties due to the presence of the phthalazine core. Previous research has indicated that phthalazine derivatives can modulate inflammatory responses and inhibit specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Cytotoxicity Assays : A study utilized MTT assays to assess the cytotoxicity of various phthalazine derivatives against MCF-7 and MDA-MB-468 cells. The results indicated that many compounds had GI50 values significantly lower than gefitinib, highlighting their potential as effective anticancer agents .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the benzyl or indole substituents could enhance biological activity. For instance, introducing electron-withdrawing groups on the benzyl ring improved potency against cancer cell lines .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound and its structural analogs?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the phthalazinone core. Key steps include:

  • Condensation reactions : Refluxing intermediates (e.g., 3-formyl-indole derivatives) with aminothiazolones in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures .
  • Coupling reactions : For example, thioacetamide intermediates may be synthesized by reacting activated thiols with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Techniques such as column chromatography or recrystallization are critical to isolate high-purity products .

Basic: How can researchers confirm the molecular structure post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzyl, indole, and acetamide groups) and confirms regiochemistry .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related compounds (e.g., triazoloquinoxaline derivatives) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?

Methodological Answer:
DoE approaches systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading):

  • Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, mixing efficiency), as shown in diazomethane synthesis studies .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error experimentation .
  • Case study : For similar acetamide derivatives, optimizing reflux time and solvent polarity (DMF vs. ethanol) improved yields by 15–20% .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) before assays .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, indole derivatives showed divergent IC50 values in MCF-7 vs. HeLa cells due to metabolic differences .
  • Target selectivity : Use computational docking (e.g., AutoDock Vina) to assess binding affinity to off-target receptors .

Methodological: What techniques are used to monitor reaction progress and intermediate stability?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Tracks reaction completion using silica plates and UV visualization .
  • High-performance liquid chromatography (HPLC) : Quantifies intermediates and detects side products (e.g., dimerization byproducts) .
  • In-situ FTIR : Monitors functional group transformations (e.g., carbonyl formation during oxidation) .

Advanced: What strategies enable regioselective functionalization of the phthalazinone core?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at specific positions .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during coupling reactions .
  • Microwave-assisted synthesis : Enhances selectivity in heterocyclic ring formation, as shown for pyrimidoindole derivatives .

Methodological: How to analyze compound purity and stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light, then analyze degradation via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .
  • Lyophilization : For hygroscopic analogs, lyophilize and store under argon to prevent hydrolysis .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to simulate binding to targets (e.g., kinase domains) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity trends .
  • MD simulations : Analyze binding stability over 100-ns trajectories (e.g., for indole derivatives targeting tubulin) .

Advanced: How to resolve contradictory data in spectroscopic characterization?

Methodological Answer:

  • Variable-temperature NMR : Distinguishes dynamic effects (e.g., rotamers) from structural isomers .
  • 2D NMR (COSY, NOESY) : Assigns overlapping signals in complex heterocycles (e.g., pyrimidoindoles) .
  • Cross-validation : Compare crystallographic data (e.g., bond lengths from X-ray) with DFT-optimized structures .

Basic: What are key considerations in selecting solvents and reagents for synthesis?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Acid/base compatibility : Avoid using strong acids with base-sensitive groups (e.g., tert-butyl esters) .
  • Green chemistry principles : Substitute toluene with cyclopentyl methyl ether (CPME) for safer reflux conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.